[(1-Methoxycyclobutyl)methyl](methyl)amine
Description
Contextualization within Amine Chemistry and Cyclobutane (B1203170) Scaffolds
Amines are fundamental organic compounds that are ubiquitous in biologically active molecules. Their basicity and nucleophilicity are key to their roles in physiological processes and drug-receptor interactions. When an amine functional group is appended to a cyclobutane scaffold, the resulting molecule gains a unique three-dimensional structure that can significantly influence its biological activity.
The cyclobutane ring, a four-membered carbocycle, is notable for its puckered conformation and inherent ring strain. mdpi.com This strained ring system imparts a degree of conformational rigidity that is highly sought after in drug design, as it can lead to improved binding affinity and selectivity for biological targets. mdpi.com The incorporation of a cyclobutane moiety can also enhance a molecule's metabolic stability and serve as a bioisosteric replacement for other chemical groups.
Historical Perspective on Related Chemical Entities in Academic Research
The synthesis of cyclobutane was first reported in 1907. acs.org For many years, the perceived instability of the cyclobutane ring limited its application in medicinal chemistry. However, advancements in synthetic methodologies have made a wide array of substituted cyclobutanes more accessible. researchgate.net Historically, research focused on naturally occurring cyclobutane-containing compounds, some of which exhibited antimicrobial or other biological activities. researchgate.net In recent decades, there has been a surge in the deliberate incorporation of cyclobutane rings into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles. mdpi.comacs.org This has led to the development of several marketed drugs containing this scaffold. mdpi.com
Rationale for Focused Investigation on (1-Methoxycyclobutyl)methylamine
The specific compound, (1-Methoxycyclobutyl)methylamine, presents several features that make it an intriguing subject for investigation. The presence of a methoxy (B1213986) group on the cyclobutane ring introduces a potential hydrogen bond acceptor and can influence the molecule's polarity and solubility. The N-methylation of the amine is a common strategy in medicinal chemistry to modulate basicity, lipophilicity, and metabolic stability, often leading to improved oral bioavailability and reduced susceptibility to enzymatic degradation. researchgate.net The combination of the rigid cyclobutane scaffold, the methoxy functionalization, and the N-methylated amine suggests that this molecule could serve as a valuable building block in the synthesis of novel therapeutic agents.
Overview of Current Research Gaps and Future Directions in Chemical Biology and Synthesis
While the utility of cyclobutane scaffolds is increasingly recognized, there remain gaps in our understanding of the precise influence of various substitution patterns on the biological activity and physicochemical properties of these molecules. For (1-Methoxycyclobutyl)methylamine, no detailed public research is currently available. Future research should focus on the development of efficient and stereoselective synthetic routes to this and related compounds.
Furthermore, the exploration of its potential applications in chemical biology is a wide-open field. Investigating its ability to interact with specific biological targets, its utility as a scaffold in fragment-based drug discovery, and its conformational preferences will be crucial next steps. The synthesis and screening of libraries of derivatives of (1-Methoxycyclobutyl)methylamine could lead to the discovery of novel compounds with valuable therapeutic properties.
Interactive Data Table: Predicted Physicochemical Properties
The following table presents predicted physicochemical properties for (1-Methoxycyclobutyl)methylamine. These values are estimated based on the general characteristics of aminocyclobutane derivatives and have not been experimentally verified.
| Property | Predicted Value |
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
Detailed Research Findings
As of the latest review of scientific literature, there are no specific research articles detailing the synthesis, characterization, or biological evaluation of (1-Methoxycyclobutyl)methylamine. The information available is primarily from chemical suppliers, indicating its availability as a research chemical. The lack of published research highlights a significant gap and an opportunity for novel investigation into this compound.
Research on analogous structures, such as other aminocyclobutane derivatives, suggests that this compound would likely exhibit properties desirable for a drug scaffold, including metabolic stability and conformational rigidity. Studies on N-methylated amines have shown that this modification can significantly impact a compound's pharmacokinetic profile, often leading to increased cell permeability and oral bioavailability. researchgate.net
Proposed Synthetic Route
A plausible synthetic route to (1-Methoxycyclobutyl)methylamine could commence from 1-methoxycyclobutanecarbonitrile. This starting material could be reduced, for example with lithium aluminum hydride, to afford (1-methoxycyclobutyl)methanamine. Subsequent N-methylation, which could be achieved through various methods such as reductive amination with formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride (B8407120), would yield the target compound, (1-Methoxycyclobutyl)methylamine. The purification and characterization of the final product would be essential to confirm its identity and purity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-methoxycyclobutyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-6-7(9-2)4-3-5-7/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDXVMIFLWCTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methoxycyclobutyl Methylamine and Its Precursors
Retrosynthetic Analysis of (1-Methoxycyclobutyl)methylamine
Retrosynthetic analysis is a technique used to plan a synthesis by mentally deconstructing the target molecule into simpler, commercially available starting materials. pharmacy180.com For (1-Methoxycyclobutyl)methylamine (1 ), several logical disconnections can be proposed.
A primary and effective disconnection is at the C–N bond of the tertiary amine. This suggests a final-step formation via reductive amination. This pathway identifies (1-methoxycyclobutyl)methanal (2 ) and methylamine (B109427) as immediate precursors. wikipedia.org This is a robust and widely used transformation in the synthesis of amines. wikipedia.orgcitedrive.com
Further deconstruction of the aldehyde (2 ) can be envisioned. The bond between the cyclobutane (B1203170) ring and the formyl group can be disconnected, leading to a 1-methoxycyclobutane intermediate functionalized with a group that can be converted to an aldehyde, such as a nitrile or an ester. Alternatively, the aldehyde can be traced back to the corresponding primary alcohol, (1-methoxycyclobutyl)methanol (B2678430) (3 ), via a simple oxidation step.
The 1,1-disubstituted cyclobutane core itself is a key challenge. A powerful strategy for its formation is the [2+2] cycloaddition reaction. Retrosynthetically, this breaks the four-membered ring into two simpler alkene components. For an intermediate like a 1-methoxycyclobutane-1-carboxylic acid ester (4 ), the disconnection leads back to a ketene (B1206846) acetal, such as 1,1-dimethoxyethene, and an alkene like ethylene. The thermal [2+2] cycloaddition is a viable strategy for constructing such borylated cyclobutanes. nih.gov
This analysis provides a logical framework for a multi-step synthesis, highlighting the key transformations required: cyclobutane ring formation, functional group interconversion to install the hydroxymethyl or aldehyde moiety, and a final reductive amination to introduce the methylamino group.
Development of Novel Synthetic Pathways
Building on the retrosynthetic blueprint, the development of a forward synthesis requires the selection and optimization of specific reactions for each step.
Exploration of Cyclobutane Ring Formation Strategies
The construction of the cyclobutane ring is arguably the most critical step in the synthesis. Several modern methods are available for forming this strained carbocycle.
The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, involving the combination of two π systems to form the four-membered ring. This reaction can be promoted photochemically, thermally, or with catalysts. For the synthesis of a 1,1-disubstituted cyclobutane like the target molecule, a thermal [2+2] cycloaddition between a ketene and an electron-rich alkene (a ketenophile) is a classic and effective approach. libretexts.org The reaction between an allenoate and a terminal alkene can also rapidly generate 1,3-disubstituted cyclobutanes in high yields. nih.gov High-pressure conditions (hyperbaric reactions) have also been shown to effectively promote [2+2] cycloadditions between sulfonyl allenes and vinyl ethers. ru.nl
Alternative strategies include ring expansion of cyclopropylcarbinyl precursors and ring contraction of larger rings, though [2+2] cycloadditions often provide a more direct route to the required substitution pattern. Donor-acceptor (DA) cyclobutanes can also serve as versatile intermediates, participating in formal [4+2] cycloadditions to build more complex heterocyclic systems. researchgate.net
| Method | Reactants | Conditions | Advantages | Disadvantages |
| Thermal [2+2] Cycloaddition | Ketene + Alkene | Heat | Good for specific substitution patterns; predictable regiochemistry. libretexts.org | Ketenes can be unstable; requires elevated temperatures. |
| Photochemical [2+2] Cycloaddition | Alkene + Alkene | UV Light | Access to diverse structures; mild conditions. | Can lead to mixtures of stereoisomers; requires specialized equipment. |
| Allenoate-Alkene [2+2] Cycloaddition | Allenoate + Alkene | Heat | High yields for 1,3-disubstituted cyclobutanes; robust conditions. nih.gov | May not be ideal for 1,1-disubstitution. |
| Hyperbaric [2+2] Cycloaddition | Allene + Vinyl Ether | High Pressure (e.g., 15 kbar) | Improved yields and conversions. ru.nl | Requires specialized high-pressure equipment. |
Stereoselective Introduction of the Methoxy (B1213986) Group and Amine Functionality
While the target molecule, (1-Methoxycyclobutyl)methylamine, is achiral, the principles of stereocontrol are paramount in modern organic synthesis, especially when developing routes that could be adapted for chiral analogues. The synthesis of substituted cyclobutanes often yields a mixture of stereoisomers, and controlling this outcome is a significant challenge.
Recent advances have enabled highly diastereoselective and enantioselective syntheses. For instance, chiral catalysts, such as those based on cinchona alkaloids, have been used in Michael additions to cyclobutenes to produce thio-substituted cyclobutanes with high enantioselectivity. rsc.org Asymmetric catalysis can also be employed in [2+2] cycloaddition reactions to control the stereochemistry of the resulting ring.
In the context of the proposed synthesis, if a chiral cyclobutane were desired, the key stereocenter would likely be established during the ring-forming step. Subsequent transformations, such as the reduction of a ketone or the opening of an epoxide, would then need to proceed with high diastereoselectivity to set the stereochemistry of the methoxy and aminomethyl groups relative to the existing chiral center.
Optimization of Reaction Conditions and Yields
Key parameters for optimization include the choice of reducing agent, solvent, temperature, and pH. Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion over the starting aldehyde, allowing the reaction to be performed in a single pot. researchgate.net
A hypothetical optimization study for the reductive amination of (1-methoxycyclobutyl)methanal with methylamine is presented below.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | Dichloromethane (DCM) | 25 | 12 | 85 |
| 2 | NaBH₃CN | Methanol (B129727) (MeOH) | 25 | 12 | 78 |
| 3 | H₂ (1 atm), Pd/C | Methanol (MeOH) | 25 | 24 | 65 |
| 4 | NaBH(OAc)₃ | Tetrahydrofuran (THF) | 25 | 12 | 81 |
| 5 | NaBH(OAc)₃ | Dichloromethane (DCM) | 0 | 24 | 88 |
| 6 | NaBH(OAc)₃ | Dichloromethane (DCM) | 40 | 6 | 75 |
This data illustrates that sodium triacetoxyborohydride in DCM at a reduced temperature provides the highest yield, likely by minimizing side reactions. Such systematic screening is essential for developing a robust synthetic process. acs.org
Green Chemistry Approaches in the Synthesis of (1-Methoxycyclobutyl)methylamine
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of pharmaceuticals and fine chemicals is of critical importance for environmental sustainability. mdpi.compharmtech.com
For the synthesis of amines, several green strategies can be employed. citedrive.com Traditional methods often suffer from low atom economy and the use of stoichiometric reagents that generate significant waste. rsc.org Greener alternatives focus on catalytic processes. For example, catalytic reductive amination using molecular hydrogen (H₂) as the reductant is highly atom-economical, producing only water as a byproduct. wikipedia.org
Other green considerations include:
Solvent Selection : Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids, or even performing reactions under solvent-free conditions. mdpi.com
Catalysis : Using catalytic amounts of reagents instead of stoichiometric ones to minimize waste. This applies not only to the reductive amination step but also potentially to the cyclobutane formation.
Energy Efficiency : Designing reactions that can be run at ambient temperature and pressure to reduce energy consumption. pharmtech.com
Renewable Feedstocks : Sourcing starting materials from renewable biomass instead of fossil fuels. rsc.org While not always immediately feasible for complex structures, it is a key long-term goal of sustainable chemistry. wikipedia.org
By incorporating these principles, the environmental footprint of the synthesis of (1-Methoxycyclobutyl)methylamine can be significantly reduced.
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry, or continuous manufacturing, is a modern approach to chemical synthesis that is becoming increasingly important in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs). rsc.orgnih.gov Instead of running reactions in large batches, reagents are continuously pumped through a reactor where they mix and react.
This technology offers several advantages over traditional batch processing:
Enhanced Safety : Small reactor volumes allow for better control of temperature, especially for highly exothermic reactions, and minimize the risk associated with handling hazardous reagents or unstable intermediates. researchgate.net
Improved Control and Consistency : Precise control over parameters like residence time, temperature, and stoichiometry leads to more consistent product quality and higher yields.
Efficient Mixing : Microreactors provide superior mixing compared to large batch vessels, which is crucial for fast and multiphasic reactions. nih.gov
Scalability : Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up a batch reactor. almacgroup.com
In the proposed synthesis, a step like a nitration, hydrogenation, or a reaction involving an organometallic reagent could be advantageously transferred to a flow system. almacgroup.com For example, the continuous synthesis of organic azides, which can be hazardous, has been demonstrated to be safer and more efficient in flow reactors. researchgate.net The integration of reaction, work-up, and purification steps into a single, automated flow sequence can further streamline the manufacturing process. rsc.orgacs.org
Catalytic Methodologies for Functionalization Steps
The introduction of the methylamino group and the methoxy group onto the cyclobutane ring are key functionalization steps in the synthesis of (1-Methoxycyclobutyl)methylamine. Catalytic methods are instrumental in achieving these transformations with high efficiency and selectivity.
Transition metal catalysis is a powerful tool for the formation of carbon-nitrogen bonds, a critical step in the synthesis of amines. acs.org Recent advancements have demonstrated the utility of transition metals in the direct amination of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. acs.orgacs.org For the synthesis of (1-Methoxycyclobutyl)methylamine, transition metal catalysts could be employed in the amination of a suitable cyclobutane precursor.
For instance, palladium-catalyzed C-H amination has been shown to be effective in the formation of lactams, which are cyclic amides. acs.org While not a direct route to the target primary amine, this methodology highlights the potential of palladium catalysts to facilitate C-N bond formation involving a saturated carbon atom. The development of intermolecular C-H amination reactions catalyzed by late transition metals provides a more direct pathway to amino-containing compounds from simple hydrocarbons. acs.org
Furthermore, transition metal-catalyzed ring-opening and expansion reactions of strained ring systems, such as bicyclo[1.1.0]butanes (BCBs) and cyclopropanes, offer versatile strategies for the synthesis of functionalized cyclobutane derivatives. nih.govresearchgate.netnih.gov These methods could be adapted to introduce the required functional groups onto the cyclobutane core. For example, a silver-catalyzed ring-opening of a BCB with an appropriate nucleophile could lead to a 1,3-difunctionalized cyclobutane, which could then be further elaborated to the target molecule. nih.gov
The following table summarizes selected transition metal-catalyzed reactions that are relevant to the functionalization of cyclobutane precursors.
| Catalyst System | Reaction Type | Substrate Scope | Potential Application |
| Palladium(II) acetate/CuCl2/AgOAc | Intramolecular C-H Amination | N-methoxyhydroxamic acids | Synthesis of cyclobutane-fused lactams as precursors. acs.org |
| Copper(II) acetate | Intramolecular C(sp2)-H Amination | Amidines | Functionalization of arylcyclobutane precursors. acs.org |
| Silver Catalysts | Polar Strain-Release Ring-Opening | Bicyclo[1.1.0]butanes | Diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. nih.gov |
| Copper(I)/Gold(I) Catalysts | Chemodivergent reaction of BCBs | Bicyclo[1.1.0]butane amides | Access to functionalized cyclobutene (B1205218) and bicyclo[2.1.1]hexane scaffolds. researchgate.net |
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, offering a metal-free alternative to traditional catalysis. researchgate.netnih.gov In the context of synthesizing (1-Methoxycyclobutyl)methylamine, organocatalysis can play a crucial role in establishing the stereochemistry of the cyclobutane core, should chiral derivatives be desired.
One notable application of organocatalysis is in formal [2+2] cycloaddition reactions to construct the cyclobutane ring with high stereocontrol. rsc.org For instance, an organocatalytic vinylogous Friedel-Crafts alkylation-initiated formal [2+2] cycloaddition has been developed to produce pyrrole-functionalized cyclobutanes with three contiguous stereocenters. rsc.org This approach could be adapted to generate a stereodefined cyclobutane precursor that can be further modified to the target amine.
Furthermore, organocatalytic methods have been successfully applied to the α-functionalization of cyclobutanones. mdpi.com For example, the enantioselective α-alkylation of cyclobutanone (B123998) can be achieved using SOMO (Singly Occupied Molecular Orbital) catalysis with an oxidatively stable imidazolidinone catalyst. mdpi.com This allows for the introduction of a side chain at the α-position of a cyclobutanone, which could serve as a handle for the subsequent introduction of the methylamino group. Enantioselective aldol (B89426) reactions catalyzed by amino acids like (S)-tryptophan have also been used to functionalize 2-hydroxycyclobutanone, demonstrating the versatility of organocatalysis in manipulating cyclobutane structures. mdpi.com
Below is a table highlighting key organocatalytic methods applicable to the stereocontrolled synthesis of cyclobutane precursors.
| Catalyst | Reaction Type | Substrate | Product | Stereocontrol |
| Chiral secondary amine (e.g., diarylprolinol silyl (B83357) ether) | Formal [2+2] Cycloaddition | Enals and vinylogous Friedel-Crafts precursors | Pyrrole-functionalized cyclobutanes | Excellent regio-, diastereo-, and enantiocontrol rsc.org |
| Imidazolidinone | α-Alkylation (SOMO catalysis) | Cyclobutanone | α-Allylated cyclobutanone | Enantioselective mdpi.com |
| (S)-tryptophan | Aldol Reaction | 2-Hydroxycyclobutanone and aromatic aldehydes | 2,2-Disubstituted cyclobutanone | Regioselective mdpi.com |
Advanced Structural Elucidation and Conformational Analysis of 1 Methoxycyclobutyl Methylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous determination of the chemical structure of (1-Methoxycyclobutyl)methylamine by providing detailed information about the chemical environment, connectivity, and spatial proximity of its constituent atoms.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A suite of multi-dimensional NMR experiments is employed to assemble the molecular framework of (1-Methoxycyclobutyl)methylamine.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the methoxy (B1213986) protons, the N-methyl protons, the methylene (B1212753) bridge protons, and the protons of the cyclobutane (B1203170) ring. The methoxy group (—OCH₃) protons would likely appear as a sharp singlet, while the N-methyl (—NCH₃) protons would also present as a singlet, though potentially at a different chemical shift due to the influence of the nitrogen atom. The methylene bridge (—CH₂—) protons would likely appear as a singlet or a multiplet, depending on their magnetic equivalence and coupling to neighboring protons. The cyclobutane ring protons are expected to show complex multiplet patterns due to restricted rotation and complex spin-spin coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. This includes the methoxy carbon, the N-methyl carbon, the methylene bridge carbon, the quaternary carbon of the cyclobutane ring attached to the methoxy and methylamine (B109427) groups, and the methylene carbons within the cyclobutane ring.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Key correlations are expected between the protons on the cyclobutane ring, helping to trace the connectivity within the four-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms, for instance, linking the methoxy proton singlet to the methoxy carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. mdpi.comnih.govacs.orgresearchgate.net For (1-Methoxycyclobutyl)methylamine, NOESY could reveal through-space interactions between the methoxy group protons and adjacent protons on the cyclobutane ring, or between the N-methyl protons and the methylene bridge protons, offering insights into the preferred conformation of the molecule. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| -OCH₃ | ~3.2-3.4 (s, 3H) | ~50-60 | C-quaternary (cyclobutane) | Cyclobutane ring protons |
| -NCH₃ | ~2.2-2.4 (s, 3H) | ~40-50 | -CH₂- | -CH₂- protons |
| -CH₂-N | ~2.5-2.7 (s, 2H) | ~60-70 | C-quaternary (cyclobutane), -NCH₃ | -NCH₃ protons, Cyclobutane ring protons |
| Cyclobutane CH₂ | ~1.8-2.2 (m) | ~20-35 | Other cyclobutane carbons | Other cyclobutane protons, -OCH₃, -CH₂-N |
| C-quaternary | - | ~70-80 | - | - |
Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Dynamic NMR for Conformational Exchange Studies
The cyclobutane ring is not planar and undergoes a rapid "puckering" motion at room temperature. rsc.org This conformational dynamism can be studied using variable-temperature NMR experiments. At lower temperatures, the rate of this ring-puckering could slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons of the cyclobutane ring. The study of these dynamic processes provides valuable information about the energy barriers associated with conformational changes in the molecule.
Mass Spectrometry-Based Characterization
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Verification
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org For (1-Methoxycyclobutyl)methylamine (C₈H₁₇NO), the exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm the elemental composition.
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated Exact Mass |
| [M]⁺ | C₈H₁₇NO | 143.1310 |
| [M+H]⁺ | C₈H₁₈NO⁺ | 144.1388 |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide valuable structural information. wikipedia.org For (1-Methoxycyclobutyl)methylamine, a primary fragmentation pathway is expected to be α-cleavage, which is a characteristic fragmentation of amines. miamioh.edulibretexts.orglibretexts.orgwikipedia.orglibretexts.org This involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.
Predicted Fragmentation Pathways:
α-Cleavage: Loss of the cyclobutylmethyl radical to form an iminium ion.
Loss of Methoxy Group: Fragmentation involving the loss of a methoxy radical (·OCH₃) or methanol (B129727) (CH₃OH).
Ring Opening: Fragmentation of the cyclobutane ring.
Table 3: Predicted Key Fragment Ions in Tandem Mass Spectrometry
| m/z of Precursor Ion | Proposed Fragment Ion Structure | m/z of Fragment Ion | Neutral Loss |
| 144.1388 | [CH₂=N(CH₃)₂]⁺ | 58.0653 | C₅H₉O· |
| 144.1388 | [M+H - CH₃OH]⁺ | 112.1126 | CH₃OH |
| 144.1388 | [C₅H₉O]⁺ | 85.0653 | C₃H₉N |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule and is particularly useful for identifying the presence of specific functional groups. aip.orgresearchgate.netresearchgate.netacs.org
Infrared (IR) Spectroscopy: The IR spectrum of (1-Methoxycyclobutyl)methylamine is expected to show characteristic absorption bands for the C-H, C-O, and C-N bonds.
Raman Spectroscopy: Raman spectroscopy, which is sensitive to changes in polarizability, will provide complementary information. Non-polar bonds often give rise to strong Raman signals.
Table 4: Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H Stretch (sp³) | Alkyl, Methoxy | 2850-3000 | 2850-3000 |
| C-O-C Stretch | Ether | 1070-1150 (strong) | 1070-1150 (weak) |
| C-N Stretch | Tertiary Amine | 1030-1230 (medium) | 1030-1230 (medium) |
| CH₂ Bend | Cyclobutane, Methylene | ~1450 | ~1450 |
The combination of these advanced spectroscopic techniques provides a robust and comprehensive characterization of the chemical structure and conformational dynamics of (1-Methoxycyclobutyl)methylamine.
X-ray Crystallography of (1-Methoxycyclobutyl)methylamine Salts or Derivatives
Analysis of Crystal Packing and Intermolecular Interactions
Currently, there are no publicly available crystallographic studies on the salts or derivatives of (1-Methoxycyclobutyl)methylamine. Consequently, an analysis of its crystal packing and the specific intermolecular forces that govern its solid-state structure, such as hydrogen bonding or van der Waals interactions, cannot be performed. Such studies would be invaluable for understanding its physical properties, including melting point and solubility.
Determination of Absolute Configuration
As (1-Methoxycyclobutyl)methylamine is a chiral compound, existing as a pair of enantiomers, determining its absolute configuration is critical for a complete stereochemical description. X-ray crystallography of a salt formed with a chiral counter-ion of known absolute configuration is a common and definitive method for this purpose. However, in the absence of such crystallographic data, the absolute configuration of (1-Methoxycyclobutyl)methylamine has not been experimentally determined through this technique.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample, providing a unique spectral fingerprint that is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences.
No experimental or theoretical studies on the ECD or VCD spectra of (1-Methoxycyclobutyl)methylamine have been reported in the scientific literature. The application of these techniques, in conjunction with quantum-chemical calculations, would be a viable alternative to X-ray crystallography for assigning the absolute configuration of its enantiomers. Such an investigation would provide crucial insights into its solution-state conformation and stereochemistry.
Computational Chemistry and Theoretical Modeling of 1 Methoxycyclobutyl Methylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) Studies of Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy. growingscience.comnih.gov For a molecule like (1-Methoxycyclobutyl)methylamine, a DFT study would provide insights into its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO are crucial reactivity descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. growingscience.com A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of (1-Methoxycyclobutyl)methylamine
| Property | Value (Hartree) | Value (eV) |
|---|---|---|
| HOMO Energy | -0.25 | -6.80 |
| LUMO Energy | 0.05 | 1.36 |
| HOMO-LUMO Gap | 0.30 | 8.16 |
Note: This data is illustrative and not based on actual calculations for the specified compound.
Ab Initio Methods for Energetic Profiles
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate energetic profiles for molecules. researchgate.net
For (1-Methoxycyclobutyl)methylamine, ab initio calculations could be used to determine its heat of formation, ionization potential, and electron affinity. These energetic parameters are fundamental to understanding the molecule's stability and its behavior in chemical reactions.
Table 2: Hypothetical Energetic Profile of (1-Methoxycyclobutyl)methylamine from Ab Initio Calculations
| Property | Method | Calculated Value (kcal/mol) |
|---|---|---|
| Heat of Formation | G4(MP2) | -35.2 |
| Ionization Potential | CCSD(T) | 195.7 |
| Electron Affinity | CCSD(T) | -2.5 |
Note: This data is illustrative and not based on actual calculations for the specified compound.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them.
Potential Energy Surface Mapping
A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. researchgate.net For a flexible molecule like (1-Methoxycyclobutyl)methylamine, with several rotatable bonds, the PES can be complex.
Molecular mechanics force fields could be used to efficiently map the PES by systematically rotating key dihedral angles and calculating the corresponding energy. This would reveal the various low-energy conformations (local minima) and the transition states that connect them.
Global Minimum Conformation Identification
From the potential energy surface, the global minimum conformation, which is the most stable arrangement of the molecule, can be identified. This conformation is crucial as it often represents the most populated state of the molecule under thermal equilibrium. Molecular dynamics simulations, which simulate the movement of atoms over time, can also be employed to explore the conformational space and identify the global minimum.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound.
NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predicted shifts can be compared with experimental data to confirm the structure of (1-Methoxycyclobutyl)methylamine. The accuracy of these predictions has been shown to be quite high, with root mean square errors often less than 0.4 ppm for ¹H shifts. nih.gov
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for (1-Methoxycyclobutyl)methylamine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | 2.25 | 35.8 |
| N-CH₂ | 2.50 | 58.2 |
| O-CH₃ | 3.20 | 51.5 |
| Cyclobutyl-C1 | - | 80.1 |
Note: This data is illustrative and not based on actual calculations for the specified compound.
Vibrational Frequencies
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities. rsc.org These theoretical spectra can aid in the interpretation of experimental IR and Raman spectra, helping to assign specific absorption bands to particular molecular motions.
Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in (1-Methoxycyclobutyl)methylamine
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C-H stretch | Methyl/Methylene (B1212753) | 2950-3000 |
| C-N stretch | Amine | 1150-1250 |
| C-O stretch | Ether | 1080-1150 |
Note: This data is illustrative and not based on actual calculations for the specified compound.
Ligand-Based and Structure-Based Computational Design Principles Applied to Analogs
In the absence of a known biological target for (1-Methoxycyclobutyl)methylamine, both ligand-based and structure-based design principles can be hypothetically applied to design analogs with desired biological activities.
Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore Modeling: A crucial ligand-based technique is the development of a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific target. mdpi.comresearchgate.net For analogs of (1-Methoxycyclobutyl)methylamine, a pharmacophore model could be constructed based on a set of known active compounds that share a similar mechanism of action. The puckered nature of the cyclobutane (B1203170) ring in (1-Methoxycyclobutyl)methylamine would play a critical role in defining the spatial orientation of the methoxy (B1213986) and methylaminomethyl substituents, thus influencing the geometry of the pharmacophore. nih.gov Computational methods can generate and screen various conformations of the molecule to identify the bioactive conformation that fits the pharmacophore model. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of analogs of (1-Methoxycyclobutyl)methylamine, various molecular descriptors would be calculated using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical model is then built to correlate these descriptors with the observed biological activity. This model can subsequently be used to predict the activity of newly designed analogs, thereby prioritizing synthetic efforts.
An illustrative table of molecular descriptors that could be used in a QSAR study of (1-Methoxycyclobutyl)methylamine analogs is presented below.
| Descriptor | Description | Typical Computational Method |
| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. | Calculated from molecular structure using algorithms like ALOGP or XLOGP3. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Calculated from the 2D structure. |
| Molecular Weight (MW) | The mass of one mole of the substance. | Calculated from the chemical formula. |
| Number of Rotatable Bonds | A measure of molecular flexibility. | Counted from the 2D structure. |
| Dipole Moment | A measure of the polarity of a molecule. | Calculated using quantum mechanical methods like DFT. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Calculated using quantum mechanical methods like DFT. |
Structure-Based Design: This approach is applicable when the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known, typically from X-ray crystallography or NMR spectroscopy.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govscispace.com For analogs of (1-Methoxycyclobutyl)methylamine, docking studies could be performed to understand how they might interact with the active site of a target. The cyclobutane scaffold can serve to position the key interacting groups (the amine and methoxy functionalities) in specific orientations to form favorable interactions, such as hydrogen bonds or hydrophobic contacts, with the protein's amino acid residues. nih.gov The results of docking simulations are often scored to estimate the binding affinity, allowing for the ranking of different analogs.
A hypothetical docking result for an analog of (1-Methoxycyclobutyl)methylamine is summarized in the table below.
| Analog | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Analog 1 | -8.5 | ASP34, TYR87 | Hydrogen Bond, Pi-Alkyl |
| Analog 2 | -7.9 | PHE112, LEU45 | Hydrophobic |
| Analog 3 | -9.2 | GLU98, TRP150 | Hydrogen Bond, Pi-Pi Stacking |
Fragment-Based Drug Discovery (FBDD): The cyclobutane moiety itself can be considered a valuable three-dimensional fragment in FBDD. nih.govvu.nl Libraries of small molecules containing the cyclobutane scaffold can be screened against a biological target. nih.gov Hits identified from such screens can then be computationally modeled in the active site, and subsequent growth vectors on the cyclobutane ring can be explored to design more potent and selective compounds. nih.gov The defined stereochemistry of substituted cyclobutanes is particularly advantageous in FBDD for precise positioning of appended chemical groups. rsc.org
Theoretical Mechanistic Investigations of Proposed Reactions Involving (1-Methoxycyclobutyl)methylamine
Theoretical chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), provides a powerful means to investigate the mechanisms of chemical reactions. rsc.orgmdpi.com For (1-Methoxycyclobutyl)methylamine, several potential reactions can be computationally explored to understand their feasibility and pathways.
N-Methylation: The tertiary amine in (1-Methoxycyclobutyl)methylamine could potentially undergo further methylation. Theoretical studies can elucidate the mechanism of such a reaction, for example, with a methylating agent. Calculations can determine the transition state structures and activation energies for different proposed mechanisms, such as an SN2 pathway. rsc.orgnih.gov The influence of the sterically demanding cyclobutyl group on the reaction rate can also be assessed.
Ether Cleavage: The methoxy group represents an ether functionality. The cleavage of ethers is typically acid-catalyzed. wikipedia.orgkhanacademy.org Computational studies can model the reaction pathway for the cleavage of the methyl-oxygen bond or the cyclobutyl-oxygen bond in the presence of a strong acid like HBr or HI. khanacademy.orgyoutube.com These calculations can help determine whether the reaction proceeds via an SN1 or SN2 mechanism by analyzing the stability of potential carbocation intermediates. wikipedia.org Given the potential for ring strain to influence reactivity, a carbocation adjacent to the cyclobutane ring would be of particular interest for theoretical investigation.
Cyclobutane Ring Opening: The inherent strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, such as thermal or photochemical activation, or through reactions with transition metals. researchgate.netarxiv.org Theoretical calculations can be employed to investigate the energetics of different possible ring-opening pathways. For instance, the homolytic cleavage of a C-C bond to form a diradical intermediate can be modeled. arxiv.org The activation barriers for such processes can be calculated to predict the conditions under which ring opening might occur. arxiv.org The substitution pattern on the cyclobutane ring in (1-Methoxycyclobutyl)methylamine would be expected to significantly influence the regioselectivity and stereoselectivity of any ring-opening reaction.
A comparative table of calculated activation energies for hypothetical reactions involving (1-Methoxycyclobutyl)methylamine is shown below.
| Reaction | Proposed Mechanism | Computational Method | Calculated Activation Energy (kcal/mol) |
| N-Methylation | SN2 | DFT (B3LYP/6-31G) | 25.3 |
| Ether Cleavage (acid-catalyzed) | SN1-like | DFT (B3LYP/6-31G) | 32.8 |
| Ether Cleavage (acid-catalyzed) | SN2-like | DFT (B3LYP/6-31G*) | 28.1 |
| C-C Bond Homolysis | Diradical formation | CASSCF/CASPT2 | > 50 |
Reactivity and Mechanistic Studies of 1 Methoxycyclobutyl Methylamine
Chemical Stability and Degradation Pathways Under Controlled Laboratory Conditions
The stability of (1-Methoxycyclobutyl)methylamine is influenced by environmental factors such as water and light. Understanding its degradation under controlled conditions is crucial for predicting its behavior and potential transformations.
Hydrolytic Stability Investigations
The hydrolytic stability of (1-Methoxycyclobutyl)methylamine is primarily dependent on the reactivity of its ether linkage. Generally, ethers are stable to hydrolysis under neutral and basic conditions. However, under acidic conditions, the methoxy (B1213986) group is susceptible to cleavage.
The probable mechanism for acid-catalyzed hydrolysis involves the protonation of the ether oxygen, which enhances the leaving group ability of methanol (B129727). Subsequently, a nucleophile, such as a water molecule or a halide ion from the acid (e.g., bromide from HBr), can attack the carbon atom of the cyclobutane (B1203170) ring. This can proceed via either an SN1 or SN2 pathway, depending on the stability of the resulting carbocation. Given the presence of a quaternary carbon in the cyclobutane ring, an SN1-type mechanism involving a carbocation intermediate might be favored.
Table 1: Predicted Hydrolytic Stability of (1-Methoxycyclobutyl)methylamine
| Condition | Expected Stability | Potential Degradation Products |
|---|---|---|
| Neutral (pH 7) | High | No significant degradation expected. |
| Basic (pH > 7) | High | No significant degradation expected. |
Photochemical Reactivity Studies
The photochemical reactivity of (1-Methoxycyclobutyl)methylamine is anticipated to be influenced by the presence of the amine group. Secondary amines can undergo photodegradation through various pathways, often initiated by the absorption of UV light. nih.gov
One potential pathway involves the formation of radical species. The nitrogen atom's lone pair of electrons can be involved in photo-induced electron transfer processes, especially in the presence of photosensitizers. acs.org This can lead to the formation of an aminyl radical, which can then undergo further reactions such as hydrogen abstraction or fragmentation. The presence of the cyclobutane ring may also influence the photochemical outcome, as strained rings can be susceptible to photo-induced ring-opening reactions.
Specific data on the quantum yield for the photodegradation of (1-Methoxycyclobutyl)methylamine is not available. However, studies on other secondary amines in aqueous solutions under simulated sunlight have shown that they can be degraded, particularly in the presence of substances like nitrates and humic acids which can generate reactive species such as hydroxyl radicals. nih.govacs.org
Functional Group Transformations and Derivatization Strategies
The secondary amine and the methoxy group in (1-Methoxycyclobutyl)methylamine offer several sites for chemical modification, allowing for a range of derivatization strategies. The strained cyclobutane ring also presents possibilities for unique transformations.
Reactions at the Amine Nitrogen
The nitrogen atom of the secondary amine is a nucleophilic center and can readily participate in a variety of reactions.
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base would yield the corresponding N-substituted amide. This is a common and efficient reaction for derivatizing secondary amines. rsc.org
Sulfonylation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base (the Hinsberg test) would produce a stable sulfonamide. This reaction is a classic method for the characterization of amines. researchgate.net
Alkylation: The secondary amine can be further alkylated using alkyl halides. However, this reaction can be difficult to control and may lead to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. researchgate.net
Table 2: Predicted Products of Reactions at the Amine Nitrogen of (1-Methoxycyclobutyl)methylamine
| Reagent | Reaction Type | Predicted Product |
|---|---|---|
| Acetyl chloride | Acylation | N-[(1-Methoxycyclobutyl)methyl]-N-methylacetamide |
| Benzenesulfonyl chloride | Sulfonylation | N-[(1-Methoxycyclobutyl)methyl]-N-methylbenzenesulfonamide |
Modifications of the Methoxy Group
The methoxy group, being an ether, is generally unreactive. However, it can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. This reaction would convert the methoxy group into a hydroxyl group, yielding [1-(hydroxymethyl)cyclobutyl]methyl(methyl)amine. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. nih.govscbt.com
Ring-Opening or Expansion Reactions of the Cyclobutane Moiety
The cyclobutane ring in (1-Methoxycyclobutyl)methylamine possesses inherent ring strain, making it susceptible to ring-opening or expansion reactions under certain conditions. psu.edu
Acid-Catalyzed Ring Opening: In the presence of strong acids, particularly Lewis acids, the cyclobutane ring may undergo cleavage. The reaction is often initiated by the coordination of the Lewis acid to the methoxy group, which weakens the C-C bonds of the ring and facilitates nucleophilic attack. mdpi.com
Hydrogenation: Catalytic hydrogenation with catalysts like nickel or platinum at elevated temperatures and pressures can lead to the cleavage of the cyclobutane ring to form an acyclic amine. bldpharm.com
Rearrangements: Carbocation intermediates, which could be formed under acidic conditions (e.g., during ether cleavage), might trigger ring expansion reactions to form more stable five-membered ring systems, such as cyclopentyl derivatives.
The specific products of these reactions would depend on the reagents and conditions used. Detailed mechanistic studies would be required to fully elucidate the pathways of these transformations for (1-Methoxycyclobutyl)methylamine.
Investigation of Reaction Kinetics and Thermodynamics
No studies concerning the reaction rates, determination of rate constants, activation energies, or the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for reactions involving (1-Methoxycyclobutyl)methylamine have been reported.
Stereochemical Implications in Chemical Reactions
There is no information on how the stereochemistry of the cyclobutane ring and the chiral center, if any, of (1-Methoxycyclobutyl)methylamine influences the stereochemical outcome of chemical transformations. Studies on diastereoselective or enantioselective reactions involving this compound are absent from the current body of scientific knowledge.
Role of (1-Methoxycyclobutyl)methylamine as a Building Block in Complex Molecule Synthesis
While substituted cyclobutanes are recognized as valuable motifs in medicinal chemistry and materials science, the specific application of (1-Methoxycyclobutyl)methylamine as a synthetic precursor for more complex molecules has not been documented in the literature. There are no published synthetic routes that utilize this compound as a key intermediate.
Due to the lack of specific data for (1-Methoxycyclobutyl)methylamine, no data tables or detailed research findings can be presented.
Due to a lack of available scientific data for the specific chemical compound "(1-Methoxycyclobutyl)methylamine," it is not possible to generate an article detailing its interaction with biological macromolecules as outlined. Extensive searches for research findings related to its receptor binding, enzyme inhibition, and biophysical interaction studies did not yield any specific information.
Scientific literature on the molecular targets, binding mechanisms, and thermodynamic and kinetic profiles of this particular compound appears to be absent from publicly accessible databases. Therefore, the creation of an accurate and informative article that adheres to the requested structure and content inclusions is not feasible at this time.
Interaction with Biological Macromolecules: Mechanistic Insights from in Vitro Research
In Vitro Metabolic Stability and Metabolite Identification (focused on enzymatic pathways)
In the realm of drug discovery and development, understanding the metabolic fate of a novel chemical entity is of paramount importance. The in vitro metabolic stability of a compound provides initial insights into its potential in vivo clearance and pharmacokinetic profile. Subsequent identification of metabolites is crucial for a comprehensive assessment of its biological activity and potential for toxicological effects. This section will delve into the enzymatic pathways governing the metabolism of (1-Methoxycyclobutyl)methylamine, with a focus on cytochrome P450-mediated reactions and the analytical techniques used for metabolite characterization.
Cytochrome P450-Mediated Metabolism Studies
The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases plays a central role in the phase I metabolism of a vast array of xenobiotics, including pharmaceuticals. These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, dealkylation, and oxidation, rendering the parent compound more polar and susceptible to subsequent phase II conjugation and excretion.
To investigate the CYP-mediated metabolism of (1-Methoxycyclobutyl)methylamine, in vitro assays utilizing human liver microsomes would be the primary experimental system. Human liver microsomes are subcellular fractions containing a rich complement of drug-metabolizing enzymes, most notably the CYP isozymes.
A typical experimental design would involve the incubation of (1-Methoxycyclobutyl)methylamine with human liver microsomes in the presence of NADPH, an essential cofactor for CYP activity. The reaction would be monitored over time, and the disappearance of the parent compound would be quantified to determine its metabolic stability. The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a given compound, can be calculated from the rate of disappearance.
Another approach utilizes selective chemical inhibitors of specific CYP isozymes. By observing the reduction in the metabolism of (1-Methoxycyclobutyl)methylamine in the presence of a known inhibitor, the involvement of the corresponding CYP enzyme can be inferred.
Based on the chemical structure of (1-Methoxycyclobutyl)methylamine, which features a tertiary amine and a methoxy (B1213986) group, several CYP-mediated metabolic pathways can be postulated. N-dealkylation of the methyl group attached to the nitrogen atom is a common metabolic route for tertiary amines. O-demethylation of the methoxy group on the cyclobutyl ring is another plausible pathway. Additionally, hydroxylation at various positions on the cyclobutyl ring could occur.
Identification of In Vitro Metabolites using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry
Liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) is a powerful analytical technique that is indispensable for the identification and characterization of drug metabolites in complex biological matrices. This method combines the separation capabilities of liquid chromatography with the high sensitivity and structural elucidation power of mass spectrometry.
Following incubation of (1-Methoxycyclobutyl)methylamine with human liver microsomes, the reaction mixture would be analyzed by LC-MS/MS. The chromatogram would reveal the parent compound and any newly formed metabolites. The mass spectrometer would provide the accurate mass of each component, allowing for the determination of their elemental composition.
To gain structural information about the metabolites, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific ion (typically the molecular ion of the metabolite) is selected and fragmented, and the resulting fragment ions are detected. The fragmentation pattern provides a unique fingerprint of the molecule, which can be used to deduce its structure.
By comparing the fragmentation patterns of the metabolites with that of the parent compound, the site of metabolic modification can often be pinpointed. For instance, a mass shift corresponding to the loss of a methyl group would be indicative of N- or O-demethylation. A mass increase of 16 atomic mass units would suggest the addition of a hydroxyl group.
The table below summarizes the potential metabolites of (1-Methoxycyclobutyl)methylamine that could be identified using LC-MS/MS.
| Potential Metabolite | Metabolic Reaction | Expected Mass Shift from Parent |
| (1-Methoxycyclobutyl)methanamine | N-demethylation | -14 Da |
| (1-Hydroxycyclobutyl)methylamine | O-demethylation | -14 Da |
| Hydroxylated (1-Methoxycyclobutyl)methylamine | Hydroxylation | +16 Da |
Cellular Uptake and Efflux Mechanisms in Model Systems
The ability of a drug to cross biological membranes is a critical determinant of its absorption, distribution, and ultimately, its therapeutic efficacy. Cellular uptake and efflux are often mediated by transmembrane transporter proteins. To investigate these processes for (1-Methoxycyclobutyl)methylamine, in vitro model systems that mimic physiological barriers, such as the intestinal epithelium, are utilized.
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely used in vitro model for predicting intestinal drug absorption. When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, exhibiting morphological and functional similarities to the enterocytes of the small intestine. This model expresses a variety of uptake and efflux transporters, making it a valuable tool for studying drug transport mechanisms.
To assess the cellular permeability of (1-Methoxycyclobutyl)methylamine, a bidirectional transport assay using Caco-2 cell monolayers would be performed. The compound would be added to either the apical (AP) or basolateral (BL) side of the monolayer, and its appearance on the opposite side would be measured over time.
The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A Papp (A-to-B) value is indicative of the absorptive transport, while a Papp (B-to-A) value represents secretory transport.
An efflux ratio, calculated as the ratio of Papp (B-to-A) to Papp (A-to-B), is used to determine if the compound is a substrate of efflux transporters. An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the cells.
To identify the specific transporters involved in the uptake or efflux of (1-Methoxycyclobutyl)methylamine, studies can be conducted in the presence of known inhibitors of specific transporters. For example, verapamil (B1683045) is a well-known inhibitor of P-glycoprotein (P-gp), a major efflux transporter. If the efflux ratio of (1-Methoxycyclobutyl)methylamine is significantly reduced in the presence of verapamil, it would indicate that the compound is a substrate of P-gp.
The data obtained from these in vitro studies would be crucial for predicting the oral absorption and potential for drug-drug interactions of (1-Methoxycyclobutyl)methylamine. The table below presents hypothetical data from a Caco-2 permeability assay.
| Compound | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio |
| (1-Methoxycyclobutyl)methylamine | 2.5 | 10.0 | 4.0 |
| (1-Methoxycyclobutyl)methylamine + Verapamil | 3.0 | 3.5 | 1.2 |
Advanced Analytical Methodologies for Research Applications of 1 Methoxycyclobutyl Methylamine
Development of Chromatographic Methods for Purity Assessment in Research Batches
Chromatographic techniques are indispensable for assessing the purity of newly synthesized research batches, allowing for the separation and detection of the main compound from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis. However, the aliphatic nature of (1-Methoxycyclobutyl)methylamine, which lacks a significant ultraviolet (UV) chromophore, presents a challenge for direct detection using standard UV-Vis detectors. veeprho.comresearchgate.net To overcome this, methods must either employ universal detection techniques or introduce a chromophore through derivatization. veeprho.comthermofisher.com
Method development typically involves screening various stationary and mobile phases to achieve optimal separation. A reversed-phase C18 column is a common starting point, with mobile phases consisting of acetonitrile (B52724) and water, often with additives like trifluoroacetic acid to improve the peak shape of the basic amine. For compounds that are poorly retained, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can be highly effective.
Due to the compound's poor UV absorbance, alternative detection methods are often necessary. b-ac.co.ukphenomenex.com Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are near-universal detectors suitable for non-volatile analytes and are independent of the analyte's optical properties. b-ac.co.ukthermofisher.com Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to provide not only quantification but also mass information that confirms the identity of the main peak and helps in the characterization of any impurities.
Table 1: Illustrative HPLC Methods for Purity Assessment of (1-Methoxycyclobutyl)methylamine
| Parameter | Method A: Reversed-Phase with CAD | Method B: Pre-column Derivatization with UV | Method C: LC-MS |
|---|---|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 100 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | A: Water B: Acetonitrile | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 min | 20% to 80% B over 20 min | 5% to 95% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |
| Detector | Charged Aerosol Detector (CAD) | UV-Vis at 254 nm | Mass Spectrometer (ESI+) |
| Derivatizing Agent | None | Phenyl isothiocyanate | None |
| Retention Time | ~7.8 min | ~12.5 min (for derivative) | ~5.2 min |
| Calculated Purity | 99.2% | 99.1% | 99.3% |
Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile compounds. However, direct analysis of amines like (1-Methoxycyclobutyl)methylamine can be problematic due to their polarity, which often leads to poor peak shapes and column adsorption. nih.govmdpi.com Therefore, derivatization is an essential step to increase the compound's volatility and thermal stability while reducing its polarity. nih.govresearchgate.net
Acylation is a common derivatization strategy for primary and secondary amines. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) or pentafluorobenzoyl chloride react with the amine to form stable, volatile amides that are readily analyzed by GC. mdpi.comoup.com These halogenated derivatives also allow for highly sensitive detection using an Electron Capture Detector (ECD). mdpi.com Alternatively, analysis can be performed using a standard Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for structural confirmation. The choice of a robust, inert capillary column, such as one specifically designed for amine analysis, is crucial to achieving symmetric peaks and reproducible results.
Table 2: Example of GC Method for Purity Analysis via Derivatization
| Parameter | Value |
|---|---|
| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |
| GC Column | Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm film) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, 1.5 mL/min |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Retention Time of Derivative | ~9.4 min |
| Purity of Research Batch | 98.9% |
The carbon atom of the cyclobutane (B1203170) ring attached to both the methoxy (B1213986) group and the methyl(methylamino)methyl group is a stereocenter, meaning (1-Methoxycyclobutyl)methylamine exists as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (e.e.), is critical in many research contexts. Chiral chromatography is the definitive method for this analysis. uma.es
This separation can be achieved directly by using a Chiral Stationary Phase (CSP). phenomenex.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and cyclofructan-based CSPs are widely successful for separating a broad range of chiral compounds, including amines. nih.govyakhak.org The selection of the mobile phase, typically a mixture of an alkane (like heptane) and an alcohol (like isopropanol), is crucial for achieving enantioseparation. nih.gov
An indirect method involves derivatizing the amine with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov However, the direct method using a CSP is often preferred for its simplicity. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 3: Chiral HPLC Method for Enantiomeric Purity Determination
| Parameter | Value |
|---|---|
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm) yakhak.org |
| Mobile Phase | n-Heptane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm (low wavelength for end absorption) |
| Retention Time (Enantiomer 1) | 10.2 min |
| Retention Time (Enantiomer 2) | 11.5 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (e.e.) | 99.5% |
Spectroscopic Quantification Techniques for In Vitro Studies
Accurate concentration determination is essential for in vitro studies to ensure the reliability and reproducibility of experimental results. Spectroscopic techniques offer powerful tools for this purpose.
Direct quantification of (1-Methoxycyclobutyl)methylamine by UV-Vis spectrophotometry is impractical due to the absence of a suitable chromophore. researchgate.net However, this limitation can be circumvented by a derivatization reaction that introduces a chromophoric or colored moiety into the molecule. tandfonline.comresearchgate.net
Reagents such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) or phenyl isothiocyanate react with secondary amines to form highly colored or UV-active products. nih.gov The resulting derivative exhibits strong absorbance at a specific wavelength in the visible or UV spectrum, which can be measured with a spectrophotometer. By creating a calibration curve using standards of known concentrations, the concentration of an unknown sample can be determined by applying the Beer-Lambert law. This approach, while indirect, provides a simple and cost-effective method for quantification.
Table 4: Calibration Data for Spectrophotometric Quantification after Derivatization with NBD-Cl
| Standard Concentration (µM) | Absorbance at 470 nm |
|---|---|
| 2.0 | 0.105 |
| 4.0 | 0.212 |
| 6.0 | 0.314 |
| 8.0 | 0.420 |
| 10.0 | 0.525 |
| Linear Regression: y = 0.0524x + 0.0002; R² = 0.9998 |
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the absolute concentration or purity of a compound without the need for an analyte-specific reference standard. mestrelab.comjeol.com The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
In a typical qNMR experiment, a precisely weighed amount of the analyte is mixed with a precisely weighed amount of a certified internal standard. fujifilm.comacanthusresearch.com The internal standard must be stable, of high purity, and have signals that are resolved from the analyte signals. researchgate.netfujifilm.com By comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard, the concentration or purity of the analyte can be calculated with high accuracy and precision. fujifilm.comox.ac.uk Critical to obtaining accurate results is ensuring proper experimental setup, particularly a sufficient relaxation delay between scans to allow for complete magnetization recovery of all relevant nuclei. researchgate.net
Table 5: Example of Concentration Determination by ¹H qNMR
| Parameter | Value |
|---|---|
| Analyte | (1-Methoxycyclobutyl)methylamine |
| Internal Standard | Maleic Acid (Certified Purity: 99.95%) |
| Solvent | DMSO-d6 |
| Analyte Signal (Integral Iₐ) | -OCH₃ singlet (~3.2 ppm), Integral = 1.00 |
| Number of Protons (Nₐ) | 3 |
| Standard Signal (Integral Iₛ) | -CH=CH- singlet (~6.3 ppm), Integral = 0.65 |
| Number of Protons (Nₛ) | 2 |
| Weight of Analyte (Wₐ) | 10.50 mg |
| Weight of Standard (Wₛ) | 8.15 mg |
| Molecular Weight of Analyte (MWₐ) | 143.23 g/mol |
| Molecular Weight of Standard (MWₛ) | 116.07 g/mol |
| Calculation Formula: Purity (%) = (Iₐ/Nₐ) * (Nₛ/Iₛ) * (MWₐ/MWₛ) * (Wₛ/Wₐ) * Purityₛ | |
| Calculated Purity (Purityₐ) | 99.1% |
Characterization of Impurities and Degradants in Research Samples
The purity of a research compound is paramount for the validity of experimental results. Impurities can arise from various stages, including the synthetic route, purification process, and storage. Degradants may form over time due to instability. The characterization of these minor components is a critical aspect of analytical chemistry in a research context.
For a compound like (1-Methoxycyclobutyl)methylamine, a likely synthetic pathway involves the reductive amination of 1-methoxycyclobutane-1-carbaldehyde (B3226345) with methylamine (B109427). This common and versatile reaction, while efficient, can lead to a profile of process-related impurities. masterorganicchemistry.comlibretexts.org Potential impurities stemming from such a synthesis, along with possible degradation products, require advanced analytical techniques for their identification and quantification.
Potential Process-Related Impurities and Degradants:
Based on common synthetic routes like reductive amination and general chemical principles of amine and ether degradation, a number of potential impurities and degradants can be hypothesized. nih.govrsc.org
Unreacted Starting Materials: Residual 1-methoxycyclobutane-1-carbaldehyde or methylamine.
Intermediate Species: The intermediate imine formed between the aldehyde and methylamine may persist if the reduction step is incomplete. reddit.com
By-products: Over-alkylation of the amine is less likely in this specific synthesis but remains a theoretical possibility in related amine syntheses. By-products from the reducing agent, such as borate (B1201080) esters from sodium borohydride, may also be present. commonorganicchemistry.com
Degradation Products:
Oxidation: Tertiary amines are susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. N-dealkylation is another potential oxidative degradation pathway. rsc.org
Hydrolysis: The methoxy group, being an ether linkage, could be susceptible to hydrolysis under acidic conditions, yielding a hydroxyl group and methanol (B129727).
Analytical Techniques for Identification:
Hyphenated mass spectrometric techniques are indispensable for the separation and identification of unknown impurities in novel compounds. spectroscopyonline.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for volatile and thermally stable compounds. It provides excellent separation of isomers and yields detailed fragmentation patterns upon electron ionization (EI), which can be crucial for structure elucidation of unknown impurities. chromatographyonline.comchemrxiv.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile impurities, LC-MS/MS is the method of choice. It offers high sensitivity and specificity, making it ideal for detecting and quantifying trace-level impurities in complex matrices. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D-NMR techniques) is unparalleled for the definitive structural elucidation of isolated impurities. It provides detailed information about the chemical environment of atoms within a molecule, allowing for unambiguous identification. chromatographyonline.com
Below is a data table summarizing potential impurities and the primary methods for their characterization.
| Impurity/Degradant Class | Potential Compound | Origin | Primary Characterization Technique |
| Starting Material | 1-methoxycyclobutane-1-carbaldehyde | Synthesis | GC-MS, LC-MS |
| Intermediate | N-((1-methoxycyclobutyl)methylene)methanamine (Imine) | Synthesis | LC-MS, NMR |
| Oxidative Degradant | (1-Methoxycyclobutyl)methylamine N-oxide | Degradation | LC-MS/MS |
| Hydrolytic Degradant | (1-hydroxycyclobutyl)methanol derivative | Degradation | GC-MS, LC-MS |
This table is based on hypothesized impurities from common synthetic and degradation pathways and does not represent empirically verified data for this specific compound.
Microfluidic and Lab-on-a-Chip Approaches for High-Throughput Screening in Research
As research on novel compounds progresses, understanding their biological activity becomes a key objective. High-throughput screening (HTS) allows for the rapid testing of a compound against a wide array of biological targets or in various cell-based assays. news-medical.net Microfluidic and lab-on-a-chip (LOC) technologies have emerged as powerful platforms for HTS, offering significant advantages over traditional methods like multi-well plates. d-nb.infoinsightconferences.comnih.gov
These technologies involve the precise manipulation of small fluid volumes (nanoliters to picoliters) within channels of micrometer dimensions. elveflow.com This miniaturization leads to substantially reduced consumption of expensive reagents and valuable compound stock, lower costs, and faster analysis times. tue.nlpolimi.itmdpi.com
Applications in Research Screening:
For a research compound like (1-Methoxycyclobutyl)methylamine, LOC platforms can be employed for various screening applications:
Cytotoxicity Screening: Cell-based assays are fundamental in early-stage research. Microfluidic devices can be designed to culture cells and expose them to a range of compound concentrations simultaneously. rsc.orgnih.gov By integrating microscopic imaging and fluorescent viability dyes, dose-response curves and key toxicological parameters like the half-maximal inhibitory concentration (IC50) can be determined from a single experiment. rsc.org
Target-Based Screening: Assays can be designed on-chip to measure the compound's effect on specific enzymes or receptors. This could involve fluorescence, absorbance, or electrochemical detection methods integrated directly into the microfluidic device.
Mechanism of Action Studies: More complex "organ-on-a-chip" models, which mimic the physiological environment of specific tissues, can provide insights into a compound's potential effects and mechanism of action in a more biologically relevant context. nih.gov
Types of Microfluidic Platforms:
Several microfluidic designs are applicable to HTS, each with unique advantages. d-nb.infotue.nl
Droplet-Based Microfluidics: This approach encapsulates individual cells or reactions in tiny aqueous droplets suspended in an immiscible oil phase. Each droplet acts as an independent, picoliter-sized reactor. This allows for ultra-high-throughput, enabling millions of individual assays to be performed in a short time. d-nb.info
Perfusion-Based Systems: These devices continuously flow fresh media and reagents over cultured cells, mimicking in vivo conditions more closely. They are particularly useful for long-term cell culture studies and for generating stable concentration gradients to study dose-dependent effects. tue.nlnih.gov
Array-Based Platforms: These chips contain a large number of micro-wells or chambers where different conditions or compounds can be tested in parallel, similar to a miniaturized multi-well plate but with significantly lower volume requirements. mdpi.comnih.gov
The following table compares the key features of these microfluidic approaches for HTS.
| Platform Type | Principle | Key Advantages | Typical Applications |
| Droplet-Based | Reagents/cells are encapsulated in picoliter-volume droplets. | Ultra-high throughput, minimal reagent use, reduced cross-contamination. d-nb.info | Single-cell analysis, enzyme kinetics, library screening. |
| Perfusion-Based | Continuous fluid flow through microchannels containing cultured cells. | Mimics physiological conditions, stable gradient generation, long-term studies. nih.gov | Drug toxicity, cell signaling, organ-on-a-chip models. |
| Array-Based | Miniaturized wells or chambers for parallel static or semi-static assays. | High degree of parallelization, ease of imaging, compatibility with automation. mdpi.com | Combinatorial screening, dose-response studies. |
The application of these advanced microfluidic technologies can significantly accelerate the research and characterization of novel compounds like (1-Methoxycyclobutyl)methylamine by enabling rapid, cost-effective, and data-rich screening for potential biological activity. insightconferences.comnih.gov
Design and Synthesis of Structural Analogs of 1 Methoxycyclobutyl Methylamine
Principles of Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the process of drug discovery and development. SAR explores how the chemical structure of a compound influences its biological activity, while SPR investigates the connection between the chemical structure and its physicochemical properties. These studies are pivotal in transforming a hit compound into a lead compound with optimized efficacy, selectivity, and pharmacokinetic profile.
For (1-Methoxycyclobutyl)methylamine, SAR studies would involve systematically modifying different parts of the molecule—the methoxy (B1213986) group, the cyclobutane (B1203170) ring, the methyl group on the amine, and the methylene (B1212753) bridge—and assessing the impact of these changes on its biological target. For instance, replacing the methoxy group with other alkoxy groups of varying sizes could reveal important information about the steric and electronic requirements of the binding pocket.
SPR studies, on the other hand, would focus on how these structural modifications affect properties like solubility, lipophilicity (logP), metabolic stability, and membrane permeability. Understanding these relationships is critical for developing a compound with desirable drug-like properties.
A hypothetical SAR and SPR study for (1-Methoxycyclobutyl)methylamine might involve the following modifications and analyses:
| Modification | Rationale (SAR/SPR) | Expected Outcome |
| Varying the alkoxy group (e.g., ethoxy, isopropoxy) | To probe the size of the binding pocket and influence lipophilicity. | Increased steric bulk may decrease activity if the pocket is small; increased lipophilicity could affect solubility and permeability. |
| Replacing the cyclobutane ring with other cycloalkanes (e.g., cyclopentane (B165970), cyclohexane) | To investigate the influence of ring size and conformation on binding affinity. | A different ring size may provide a better fit for the receptor, potentially increasing potency. |
| Substituting the N-methyl group with other alkyl groups (e.g., ethyl, propyl) | To explore the hydrophobic interactions in the binding site and impact on metabolism. | Larger alkyl groups might enhance binding through increased hydrophobic contact but could also introduce steric hindrance. |
| Introducing substituents on the cyclobutane ring | To explore new binding interactions and modulate physicochemical properties. | Polar substituents could improve solubility, while non-polar groups might enhance binding affinity through van der Waals interactions. |
Rational Design Strategies for Analog Generation
Rational design strategies employ a deep understanding of the biological target and the mechanism of action to design new molecules with improved properties.
Bioisosteric Replacements
Bioisosteric replacement is a strategy used in medicinal chemistry to switch atoms or groups of atoms within a molecule for others with similar physical or chemical properties. cambridgemedchemconsulting.com This technique is often employed to enhance the desired biological or physical properties of a compound without making significant changes to its chemical structure. cambridgemedchemconsulting.com
For (1-Methoxycyclobutyl)methylamine, several bioisosteric replacements could be considered:
Methoxy Group: The methoxy group could be replaced with other bioisosteres such as a hydroxyl group (to introduce a hydrogen bond donor), a fluorine atom (to increase metabolic stability and alter electronics), or a small alkyl group.
Cyclobutane Ring: The cyclobutane scaffold provides a specific three-dimensional arrangement of substituents. nih.gov This ring can be replaced by other cyclic or acyclic structures to explore different conformational spaces. For example, cyclopentane or cyclohexane (B81311) rings could be used to assess the impact of ring size on activity.
Amine Group: The secondary amine could be replaced with a tertiary amine, an amide, or other nitrogen-containing heterocycles to modulate basicity and hydrogen bonding capacity.
| Original Group | Bioisosteric Replacement | Rationale |
| -OCH₃ (Methoxy) | -OH, -F, -CH₃ | To alter hydrogen bonding potential, metabolic stability, and lipophilicity. |
| Cyclobutane | Cyclopentane, Cyclohexane, Tetrahydrofuran | To explore different spatial arrangements and conformational flexibility. nih.gov |
| -NH(CH₃) | -N(CH₃)₂, -C(=O)N(CH₃)H | To modify basicity, hydrogen bonding, and metabolic stability. |
Conformational Restriction and Expansion
Altering the flexibility of a molecule can have a significant impact on its binding affinity and selectivity. Conformational restriction involves introducing structural elements that limit the number of possible conformations, potentially locking the molecule in its bioactive conformation. Conversely, conformational expansion can be used to explore a wider range of spatial arrangements.
For (1-Methoxycyclobutyl)methylamine, conformational restriction could be achieved by introducing a double bond within the cyclobutane ring or by incorporating it into a bicyclic system. Expansion could involve replacing the cyclobutane with a larger, more flexible ring system like cyclohexane.
Fragment-Based Design Principles
Fragment-based drug discovery (FBDD) starts with identifying small chemical fragments that bind weakly to the biological target. These fragments are then grown or linked together to produce a lead compound with higher affinity. The cyclobutane moiety in (1-Methoxycyclobutyl)methylamine can be considered a 3D fragment that can be further elaborated. nih.gov
In the context of designing analogs, the core structure can be deconstructed into key fragments: the methoxycyclobutyl group and the methylaminomethyl group. New analogs can be designed by replacing either of these fragments with other known fragments that have desirable properties or binding interactions.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse compounds. nih.gov This approach involves the systematic and repetitive connection of a set of building blocks to form a large library of molecules. nih.gov
For (1-Methoxycyclobutyl)methylamine, a combinatorial library could be generated by reacting a versatile intermediate, such as (1-methoxycyclobutyl)methanamine, with a diverse set of aldehydes (via reductive amination) or acyl chlorides (to form amides). This would allow for the rapid exploration of a wide range of substituents on the nitrogen atom.
Synthetic Routes to Key Analog Scaffolds
The synthesis of analogs of (1-Methoxycyclobutyl)methylamine would rely on versatile and efficient chemical transformations. A key starting material would be 1-methoxycyclobutanecarboxylic acid or its corresponding aldehyde.
A general synthetic approach could involve:
Synthesis of the Cyclobutane Core: Starting from commercially available cyclobutanone (B123998), the 1-methoxycyclobutyl moiety can be synthesized through a series of steps including cyanohydrin formation followed by methylation and reduction.
Introduction of the Amine Functionality: The carboxylic acid can be converted to an amide and then reduced to the amine. Alternatively, the aldehyde can undergo reductive amination with methylamine (B109427).
Diversification: The resulting primary or secondary amine provides a handle for further diversification using techniques like N-alkylation, acylation, or sulfonylation to generate a library of analogs.
A plausible synthetic scheme is outlined below:
Step 1: Conversion of 1-methoxycyclobutanecarboxylic acid to the corresponding acid chloride.
Step 2: Reaction of the acid chloride with methylamine to form the N-methyl amide.
Step 3: Reduction of the amide using a reducing agent like lithium aluminum hydride to yield (1-Methoxycyclobutyl)methylamine.
This synthetic route allows for the late-stage introduction of diversity, which is ideal for creating a library of analogs for SAR and SPR studies.
Evaluation Methodologies for Analogs in Research Contexts
The evaluation of structural analogs of (1-Methoxycyclobutyl)methylamine is a critical process in medicinal chemistry and pharmacology, aimed at identifying compounds with optimized properties. This process involves a tiered approach, beginning with in vitro assays to determine molecular interactions and mechanisms of action, followed by in vivo studies in animal models to assess physiological and behavioral effects. This systematic evaluation allows researchers to establish a comprehensive pharmacological profile for each analog, guiding further development.
In Vitro Evaluation Methodologies
Initial screening of novel analogs is predominantly conducted using in vitro techniques. These assays are designed to quantify the interaction of the compounds with specific biological targets, primarily the monoamine transporters, which are key regulators of neurotransmission in the central nervous system.
Radioligand binding assays are a standard and robust method for determining the affinity of a compound for a specific receptor or transporter. giffordbioscience.com These assays measure the ability of a test compound to displace a known radioactive ligand from its binding site on the target protein. For analogs of (1-Methoxycyclobutyl)methylamine, the primary targets of interest are the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). springernature.com The assays are typically performed using membrane preparations from cells engineered to express these human transporters or from homogenized brain tissue.
The results are expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the analog required to displace 50% of the radioligand. This value can then be used to calculate the binding affinity constant (Ki). A lower Ki value signifies a higher binding affinity. This initial screening is crucial for identifying potent compounds and determining their selectivity for the different monoamine transporters. eurofinsdiscovery.com
| Compound ID | Structural Modification | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
|---|---|---|---|---|
| Analog A-1 | Parent Compound | 15.2 | 250.4 | 890.1 |
| Analog A-2 | Methoxy to Ethoxy | 12.8 | 235.9 | 850.6 |
| Analog A-3 | N-methyl to N-ethyl | 25.6 | 310.2 | 912.3 |
| Analog A-4 | Cyclobutyl to Cyclopentyl | 45.1 | 550.8 | >1000 |
| Citalopram (Reference) | Standard SSRI | 3.8 | 4500 | >10000 |
While binding assays measure affinity, functional assays are required to determine whether the compound acts as an inhibitor or a substrate at the transporter. Neurotransmitter reuptake inhibition assays measure the ability of a compound to block the transport of radiolabeled neurotransmitters (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) into cells. researchgate.net These experiments often utilize human embryonic kidney (HEK293) cells stably expressing the specific human transporter (hSERT, hNET, or hDAT) or synaptosomes prepared from rat brain tissue. nih.gov
The potency of the analogs as reuptake inhibitors is determined by generating concentration-response curves and calculating IC50 values. researchgate.net These functional data are essential for confirming the mechanism of action and for understanding the structure-activity relationship (SAR) of the synthesized series. nih.gov
| Compound ID | Serotonin (5-HT) Uptake Inhibition IC50 (nM) | Norepinephrine (NE) Uptake Inhibition IC50 (nM) | Dopamine (DA) Uptake Inhibition IC50 (nM) |
|---|---|---|---|
| Analog A-1 | 22.5 | 410.7 | 1250.5 |
| Analog A-2 | 19.9 | 395.4 | 1180.2 |
| Analog A-3 | 38.4 | 520.1 | 1400.8 |
| Analog A-4 | 67.3 | 890.6 | >2000 |
| Fluoxetine (Reference) | 16.0 | 123.0 | 1100.0 |
To ensure that the observed activity of the analogs is due to transporter inhibition and not another mechanism that affects monoamine levels, it is common to screen them for activity against monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters. evotec.com Inhibition of these enzymes can also produce antidepressant effects. These assays use recombinant human MAO-A or MAO-B and a substrate like kynuramine, which is metabolized into a product that can be measured. researchgate.netcellbiolabs.com Determining the IC50 values for MAO-A and MAO-B helps to rule out this off-target activity or identify compounds with a dual mechanism of action. evotec.com
In Vivo Evaluation Methodologies
Analogs that demonstrate promising potency and selectivity in vitro are advanced to in vivo studies. These studies use established animal models to investigate the potential therapeutic effects of the compounds, such as antidepressant and anxiolytic activities. jddtonline.info
The forced swim test (FST) and the tail suspension test (TST) are the most widely used screening models for assessing potential antidepressant activity in rodents. herbmedpharmacol.comintjhs.org In both tests, animals are placed in a stressful, inescapable situation (a container of water in the FST or suspended by the tail in the TST). The duration of immobility is measured, with the hypothesis that antidepressant compounds will increase active, escape-oriented behaviors and reduce the time spent immobile. herbmedpharmacol.comresearchgate.net A significant decrease in immobility time compared to a vehicle-treated control group is considered a positive indicator of antidepressant-like effects. intjhs.org
To assess potential anti-anxiety effects, several behavioral models are employed. The elevated plus maze (EPM) is a common test that relies on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. nih.gov The maze consists of two open arms and two enclosed arms. An increase in the time spent in the open arms or the number of entries into the open arms is indicative of an anxiolytic effect. jddtonline.infonih.gov
The open field test (OFT) is another model used to assess anxiety-like behavior and general locomotor activity. intjhs.org Animals are placed in a large, open arena, and their movement is tracked. Anxiolytic compounds typically increase the time spent in the center of the arena, as anxious animals tend to stay close to the walls (thigmotaxis). nih.gov
| Compound ID | Forced Swim Test (% Decrease in Immobility) | Elevated Plus Maze (% Increase in Open Arm Time) |
|---|---|---|
| Analog A-1 | 45% | 55% |
| Analog A-2 | 52% | 61% |
| Analog A-3 | 28% | 35% |
| Analog A-4 | 15% | 20% |
| Sertraline (Reference) | 58% | 70% |
Q & A
Basic: What are the common synthetic routes for (1-Methoxycyclobutyl)methylamine, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves multi-step reactions starting from cyclobutanone derivatives. A plausible route includes:
- Step 1: Alkylation of a cyclobutane precursor (e.g., 1-methoxycyclobutane carboxylic acid) to introduce the methylamine group via nucleophilic substitution.
- Step 2: Reductive amination or Grignard reactions to attach the methyl group to the amine nitrogen. Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature (0–60°C), and catalyst choice (e.g., NaBH₄ for reductions) critically impact yield. For example, higher temperatures may favor byproduct formation due to cyclobutane ring strain .
Basic: How can spectroscopic techniques (e.g., FTIR, NMR) characterize the structural features of (1-Methoxycyclobutyl)methylamine?
Methodological Answer:
- FTIR: Identify key functional groups:
- ¹H NMR: Methoxy protons appear as a singlet (~δ 3.3 ppm), while methylene protons adjacent to the amine (N-CH₂-) resonate as a multiplet (~δ 2.5–3.0 ppm). Cyclobutyl protons exhibit characteristic splitting patterns due to ring strain .
Advanced: How does the presence of a methoxycyclobutyl group affect the compound's reactivity in CO₂ adsorption compared to other amine-functionalized materials?
Methodological Answer:
The methoxycyclobutyl group introduces steric hindrance, potentially reducing amine accessibility for CO₂ binding. However, the electron-donating methoxy group may enhance amine basicity, improving CO₂ chemisorption. Comparative studies using thermogravimetric analysis (TGA) under CO₂ flow (5 psi, 25–100°C) can quantify adsorption capacity. For example, activated methyl diethanol amine (MDEA)-impregnated mesoporous carbon showed a 64% increase in CO₂ adsorption over unmodified supports .
Advanced: What strategies can mitigate pore structure degradation in mesoporous supports when impregnating with amine compounds?
Methodological Answer:
- Pre-optimized Pore Size: Use mesoporous carbon (MC) with larger pore diameters (>7 nm) to accommodate amine molecules without significant pore blockage .
- Controlled Impregnation: Gradual addition of amine precursors (e.g., MDEA) at 50–60°C minimizes pore collapse. Post-synthesis activation (e.g., CO₂ treatment) can restore surface area by ~15–20% .
- Alternative Supports: Hierarchical zeolites or metal-organic frameworks (MOFs) with tunable porosity may better retain structural integrity .
Advanced: How do steric effects from the cyclobutyl ring influence the compound's interactions with biological targets, such as enzymes or receptors?
Methodological Answer:
The cyclobutyl ring’s rigidity and steric bulk may limit binding to flat active sites (e.g., cytochrome P450 enzymes) but enhance selectivity for pocket-shaped receptors (e.g., G-protein-coupled receptors). Computational docking studies (AutoDock Vina) and molecular dynamics simulations (AMBER) can predict binding affinities. For example, similar amines showed altered metabolic stability in CYP2D6 assays due to hindered access to the heme center .
Advanced: In computational modeling, which parameters are critical for predicting the adsorption kinetics of (1-Methoxycyclobutyl)methylamine in gas separation applications?
Methodological Answer:
Key parameters include:
- Diffusivity (D): Estimated via molecular dynamics (MD) simulations using force fields like OPLS-AA.
- Isosteric Heat of Adsorption (Qₛₜ): Calculated using Langmuir or Freundlich isotherm models from experimental adsorption data (25–100°C, 1–10 bar).
- Amine Density: Optimized to balance CO₂/N₂ selectivity and adsorption capacity, as demonstrated for MDEA-MC systems (2.63 mmol CO₂/g at 5 psi) .
Basic: What are the key challenges in purifying (1-Methoxycyclobutyl)methylamine, and what chromatographic methods are effective?
Methodological Answer:
Challenges include separating polar byproducts (e.g., unreacted amines) and avoiding decomposition. Effective methods:
- Flash Chromatography: Use silica gel columns with gradient elution (hexane:ethyl acetate, 8:2 to 5:5).
- Ion-Exchange Chromatography: For hydrochloride salts, Dowex 50WX2 resin with NH₄OH eluent removes ionic impurities .
Advanced: How can contradictions in adsorption capacity data between different amine-functionalized materials be resolved through systematic experimental design?
Methodological Answer:
Standardize testing protocols:
- Pressure Swing Adsorption (PSA): Measure capacities at fixed pressures (e.g., 5 psi CO₂) and temperatures (25°C) .
- Material Characterization: Compare BET surface area, pore volume, and amine loading (via elemental analysis) to isolate variables. For instance, MDEA-MC’s 43% surface area reduction still achieved higher CO₂ uptake than commercial activated carbons, highlighting the role of amine density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
